5-Methylbarbituric acid
CAS No.: 2417-22-3
Cat. No.: VC1675018
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2417-22-3 |
|---|---|
| Molecular Formula | C5H6N2O3 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | 5-methyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) |
| Standard InChI Key | GOMAEJQBTWAPAN-UHFFFAOYSA-N |
| SMILES | CC1C(=O)NC(=O)NC1=O |
| Canonical SMILES | CC1C(=O)NC(=O)NC1=O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| Physical Appearance | White crystalline solid |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents |
| pKa | Approximately 7.5-8.0 (predicted) |
| Melting Point | 155-160°C (estimated) |
Synthesis Methods
Classical Synthesis Approaches
The synthesis of 5-methylbarbituric acid typically follows pathways similar to those used for other barbituric acid derivatives. The classical approach involves the condensation of urea with appropriately substituted malonic acid derivatives.
One common approach is based on the reaction of urea with derivatives of unsaturated malonic acids, as mentioned in the literature for related compounds . For 5-methylbarbituric acid, this would involve the condensation of urea with methylmalonic acid or its derivatives:
| Reagents | Conditions | Yield (%) |
|---|---|---|
| Urea + Methylmalonic acid | Acetyl chloride, reflux, 4-5h | 75-85 (estimated) |
| Urea + Diethyl methylmalonate | Sodium ethoxide, ethanol, reflux | 70-80 (estimated) |
Another approach involves the selective methylation of barbituric acid at the C-5 position, though this method may produce a mixture of products requiring careful purification.
Modern Synthetic Routes
Contemporary approaches to synthesizing 5-methylbarbituric acid and related compounds focus on improving reaction efficiency, yield, and environmental sustainability.
One-pot synthesis methods have been developed for various barbituric acid derivatives, which could be adapted for 5-methylbarbituric acid synthesis . These methods often employ milder conditions and generate fewer byproducts than traditional approaches.
Microwave-assisted synthesis has also emerged as an effective method for preparing barbituric acid derivatives, potentially offering advantages such as reduced reaction times, improved yields, and enhanced selectivity.
Chemical Reactivity
Key Reactions
5-Methylbarbituric acid, like other barbituric acid derivatives, exhibits several characteristic reactions:
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N-Functionalization: The NH groups of 5-methylbarbituric acid can undergo reactions with electrophiles to form N-substituted derivatives. For example, reaction with formaldehyde can produce 1,3-bis(hydroxymethyl) derivatives, similar to those described for other barbituric acids :
| Reaction | Conditions | Products |
|---|---|---|
| N-Hydroxymethylation | Formaldehyde, ethanol/water, 60-70°C, 12h | 5-methyl-1,3-bis(hydroxymethyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
| N-Alkylation | Alkyl halides, base, DMF | 5-methyl-1,3-dialkylpyrimidine-2,4,6(1H,3H,5H)-trione |
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C-5 Functionalization: Despite having a methyl group at C-5, further functionalization at this position may be possible through reactions involving the methyl group.
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Condensation Reactions: The methyl group at C-5 can potentially undergo condensation reactions with aldehydes to form 5-methyl-5-arylidene derivatives, similar to reactions observed with other barbituric acids .
Structural Modifications
Structural modifications of 5-methylbarbituric acid can lead to compounds with diverse properties:
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Thio Derivatives: Replacement of carbonyl oxygen(s) with sulfur produces thiobarbituric acid derivatives, which often exhibit different biological activities compared to their oxygen counterparts .
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N-Substituted Derivatives: Introduction of substituents at the nitrogen atoms can significantly alter the compound's physicochemical properties and biological activities .
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C-5 Modified Derivatives: Further functionalization of the methyl group at C-5 can lead to more complex derivatives with enhanced biological activities.
Biological and Pharmacological Properties
Structure-Activity Relationships
The biological activity of barbituric acid derivatives is strongly influenced by their structural features:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Methyl at C-5 | Moderate lipophilicity, potential for further functionalization |
| N-Substitution | Enhanced lipophilicity, altered pharmacokinetics, potential for targeted activity |
| Carbonyl groups | Hydrogen bonding capabilities, potential interaction with biological targets |
The methyl group at the C-5 position of 5-methylbarbituric acid may confer intermediate lipophilicity compared to unsubstituted barbituric acid and more lipophilic derivatives such as 5,5-diethylbarbituric acid (barbital) or 5-phenyl-5-ethylbarbituric acid (phenobarbital).
Analytical Methods
Detection and Quantification Techniques
Several analytical techniques are applicable for the detection and quantification of 5-methylbarbituric acid:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is commonly used for the separation and quantification of barbituric acid derivatives. Typical detection wavelengths are in the range of 240-260 nm.
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Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to enhance volatility, 5-methylbarbituric acid can be analyzed using GC-MS.
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Spectrophotometric Methods: UV-Vis spectrophotometry can be used for quantification based on the characteristic absorption of the barbituric acid chromophore.
Spectroscopic Characterization
5-Methylbarbituric acid, like other barbituric acid derivatives, can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the methyl group (typically around 1.5-1.7 ppm) and the NH protons (around 10-12 ppm).
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¹³C NMR would display signals for the carbonyl carbons (around 160-170 ppm), the quaternary C-5 (around 50-60 ppm), and the methyl carbon (around 25-30 ppm).
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Infrared (IR) Spectroscopy:
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Characteristic bands include N-H stretching (3200-3400 cm⁻¹), C=O stretching (1680-1750 cm⁻¹), and C-H stretching of the methyl group (2850-2950 cm⁻¹).
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Mass Spectrometry (MS):
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The molecular ion peak would be expected at m/z 142, with fragmentation patterns characteristic of barbituric acid derivatives.
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Current Research and Future Perspectives
Recent Advances
Current research in the field of barbituric acid derivatives, which may include 5-methylbarbituric acid, focuses on several areas:
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Novel Synthetic Methods: Development of more efficient, environmentally friendly synthesis routes, including one-pot reactions and microwave-assisted synthesis .
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Molecular Docking Studies: Computational approaches to predict binding interactions between barbituric acid derivatives and biological targets, such as xanthine oxidase .
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Hybrid Molecules: Design and synthesis of hybrid structures incorporating barbituric acid moieties and other pharmacophores to achieve enhanced or dual biological activities.
Research Gaps and Opportunities
Several research opportunities exist for further exploration of 5-methylbarbituric acid:
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Comprehensive Structure-Activity Relationship Studies: Systematic investigation of how structural modifications of 5-methylbarbituric acid affect biological activities.
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Potential as a Building Block: Exploration of 5-methylbarbituric acid as a precursor for more complex derivatives with enhanced biological activities.
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Novel Applications: Investigation of potential applications beyond traditional uses, such as in materials science or as synthetic intermediates.
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